molecular formula C14H16N2O B3106251 N-(3-ethynylphenyl)piperidine-4-carboxamide CAS No. 1575783-01-5

N-(3-ethynylphenyl)piperidine-4-carboxamide

Cat. No.: B3106251
CAS No.: 1575783-01-5
M. Wt: 228.29 g/mol
InChI Key: XVIVXXIBELQSDT-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol This compound is characterized by the presence of a piperidine ring substituted with an ethynylphenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-ethynylphenyl)piperidine-4-carboxamide typically begins with commercially available starting materials such as 3-ethynylaniline and piperidine-4-carboxylic acid.

    Reaction Steps:

Industrial Production Methods:

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-ethynylphenyl)piperidine-4-carboxamide can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced at the carboxamide group to form the corresponding amine.

    Substitution: The ethynyl group can participate in substitution reactions, such as Sonogashira coupling, to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Palladium catalysts and copper co-catalysts are typically used in Sonogashira coupling reactions.

Major Products:

    Oxidation: Oxidized derivatives of the ethynyl group.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

N-(3-ethynylphenyl)piperidine-4-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules

Biology:

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate the binding sites and mechanisms of action of various biomolecules.

Medicine:

This compound has potential therapeutic applications due to its ability to modulate specific biological pathways. It is being explored as a lead compound for the development of new drugs targeting neurological disorders and cancer.

Industry:

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring can interact with hydrophobic pockets, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • N-(3-ethynylphenyl)piperidine-4-carboxylate
  • N-(3-ethynylphenyl)piperidine-4-carboxamide hydrochloride
  • This compound methyl ester

Comparison:

This compound is unique due to the presence of the carboxamide group, which imparts specific chemical and biological properties. Compared to its ester and hydrochloride counterparts, the carboxamide group provides enhanced stability and potential for hydrogen bonding interactions. This makes it a valuable compound for medicinal chemistry and drug development.

Properties

IUPAC Name

N-(3-ethynylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-11-4-3-5-13(10-11)16-14(17)12-6-8-15-9-7-12/h1,3-5,10,12,15H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIVXXIBELQSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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